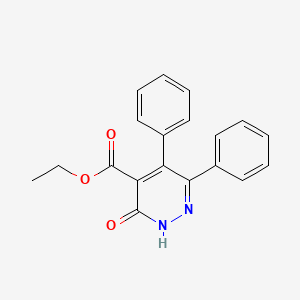

ethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate and related compounds involves intricate chemical reactions. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized via the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate and 2,4-dinitrophenylhydrazine. This process is characterized by FT-IR, 1H NMR, UV–Vis, DART Mass, and elemental analysis, underscoring the compound's complex synthesis and the use of quantum chemical calculations for evaluating its formation and properties (Singh et al., 2013).

Molecular Structure Analysis

The molecular structure of ethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate derivatives reveals significant insights into their chemical behavior. Through single-crystal X-ray diffraction, compounds like ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate have been analyzed, revealing monoclinic space group characteristics and detailed molecular dimensions, which help understand the compound's reactivity and stability (Yang, 2009).

Chemical Reactions and Properties

Ethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate engages in various chemical reactions, yielding a plethora of derivatives and showcasing diverse chemical properties. For instance, its reaction with hydrazine hydrate or phenyl hydrazine generates 1,2,4-triazole derivatives through a one-pot reaction process. This adaptability in forming different heterocyclic compounds from a single precursor underscores the compound's significance in synthetic organic chemistry (Hemdan & Elshahawi, 2009).

Physical Properties Analysis

The physical properties of ethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate derivatives, such as crystal structure and molecular interactions, are crucial for their application in material science. For example, ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate exhibits supramolecular aggregation through C-H...O, C-H...F, and C-H...π interactions, contributing to the stability and reactivity of the compound in various environments (Suresh et al., 2007).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Ethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate and its derivatives have been synthesized through multiple methods, showcasing the chemical versatility and potential utility of these compounds. For instance, Şener et al. (2007) described the synthesis and reactions of 4‐(ethoxycarbonyl)‐1,5‐diphenyl‐1H‐pyrazole‐3‐carboxylic acid, highlighting the transformation of related compounds into ester or amide derivatives. These processes involve reactions with various alcohols or N-nucleophiles, showcasing the compound's flexibility in chemical modifications (Şener et al., 2007).

Radwan et al. (1994) focused on the synthesis of pyrrolo[1′,2′:1′,2′]pyrazino-[6′,5′:4,5]thieno[2,3-c]pyridazine derivatives and related pentacyclic heterocycles. This research underscores the structural diversity attainable from the core pyridazine structure and its utility in generating complex heterocyclic systems (Radwan, Abbady, & El-kashef, 1994).

Novel Heterocycles Synthesis

The generation of novel heterocycles from ethyl 3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxylate derivatives illustrates the compound's role as a precursor in the synthesis of structurally diverse and potentially bioactive molecules. Radwan and Bakhite (1999) elaborated on the synthesis of new thieno[2,3‐c]pyridazines and related heterocycles, demonstrating the compound's utility in creating molecules with varying biological activities (Radwan & Bakhite, 1999).

Furthermore, Deeb and El-Abbasy (2006) described the synthesis of different heterocycles from 2-methyl-4H- pyridazino[4′,3′:4,5]thieno[3,2-d]-1,3-oxazin-4-one, showcasing the broad range of novel compounds that can be derived from pyridazine derivatives, including those with potential pharmacological applications (Deeb & El-Abbasy, 2006).

Propiedades

IUPAC Name |

ethyl 6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-2-24-19(23)16-15(13-9-5-3-6-10-13)17(20-21-18(16)22)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWZWVJEMLMNJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NNC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-hydroxy-5,6-diphenyl-4-pyridazinecarboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5558877.png)

![5-[(3-hydroxy-3-piperidinyl)methyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide dihydrochloride](/img/structure/B5558883.png)

![(3aR*,6S*)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[2-(4-methylphenyl)ethyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5558891.png)

![2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5558893.png)

![N-9H-fluoren-9-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558930.png)

![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)

![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)

![5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558963.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)

![2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)